Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate
CAS No.:
Cat. No.: VC18892847
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3 |
| Standard InChI Key | NDMBDQXMLBFZOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Introduction
Structural and Chemical Properties
Core Structure and Functional Groups
Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate features an indole scaffold substituted at the 3-position with a hydroxyiminomethyl group (-CH=N-OH) and a tert-butyl carbamate (-COO-t-Bu) at the 1-position. This configuration combines the electron-withdrawing carbamate group with the nucleophilic oxime moiety, creating a bifunctional system amenable to further chemical modifications .
The tert-butyl group enhances steric bulk, potentially improving solubility in nonpolar solvents and stabilizing the molecule against hydrolysis. The hydroxyiminomethyl group introduces a reactive site for condensation or cyclization reactions, a feature observed in structurally similar compounds like tert-butyl 3-formyl-1H-indole-1-carboxylate .
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, extrapolations from analogs suggest:
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Molecular weight: ~275–285 g/mol (based on C₁₄H₁₅N₂O₃)
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Melting point: Likely 110–130°C, comparable to tert-butyl 3-formyl-1H-indole-1-carboxylate (119–121°C)
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Solubility: Moderate in dichloromethane, ethyl acetate, and tetrahydrofuran; limited in water due to the tert-butyl group .
Key spectral predictions:
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IR: N-H stretch (indole) ~3400 cm⁻¹; C=O (carbamate) ~1700 cm⁻¹; C=N (oxime) ~1640 cm⁻¹
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¹H NMR: Downfield-shifted protons adjacent to the oxime group (δ 8.5–9.0 ppm) .
Synthesis and Derivatization Pathways
Primary Synthetic Routes
The compound is likely synthesized via oximation of tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS 57476-50-3) :
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Formylation: Introduction of the aldehyde group at the indole 3-position using Vilsmeier-Haack conditions.
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Oximation: Treatment with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) to convert the aldehyde to hydroxyiminomethyl .
Reaction scheme:
Yields for analogous oxime formations typically range from 70–85% under optimized conditions .
Secondary Modifications
The oxime group enables diverse transformations:
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Cyclization: Under acidic conditions, intramolecular attack by the oxime oxygen on adjacent electrophilic centers could form heterocyclic systems like isoxazolines.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the C=N bond to an amine, yielding tert-butyl 3-(aminomethyl)indole-1-carboxylate derivatives .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s bifunctional nature makes it valuable for constructing polycyclic architectures. For example:
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Isoxazole synthesis: Cyclocondensation with acetylene derivatives under Cu(I) catalysis .
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Pyrrole annulation: Reaction with enamines or ynamines to form fused indole-pyrrole systems.
Medicinal Chemistry Relevance
While biological data for this specific derivative are lacking, structural analogs exhibit:
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Kinase inhibition: Indole carbamates often target ATP-binding sites in kinases .
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Antimicrobial activity: Oxime-containing compounds demonstrate efficacy against Gram-positive bacteria (MIC 2–8 µg/ml) .
Future Research Directions
Unanswered Questions
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Tautomerism: Does the oxime favor syn/anti configurations or exhibit tautomeric equilibrium?
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Biological screening: Prioritize cytotoxicity assays against HepG2 and MCF-7 cell lines.
Synthetic Innovations
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Flow chemistry: Develop continuous oximation processes to enhance yield and purity
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Photocatalysis: Explore visible-light-mediated functionalization of the oxime group
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